molecular formula C14H20O3 B12120653 Methyl 2-(4-tert-butylphenoxy)propanoate

Methyl 2-(4-tert-butylphenoxy)propanoate

Cat. No.: B12120653
M. Wt: 236.31 g/mol
InChI Key: FXRWTKYRCLTMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-Butyl-phenoxy)-propionic acid methyl ester is an organic compound that belongs to the class of phenoxy acids. This compound is characterized by the presence of a tert-butyl group attached to the phenoxy ring, which imparts unique chemical properties. It is commonly used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butyl-phenoxy)-propionic acid methyl ester typically involves the esterification of 2-(4-tert-Butyl-phenoxy)-propionic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of 2-(4-tert-Butyl-phenoxy)-propionic acid methyl ester is carried out in large-scale reactors. The process involves the continuous addition of 2-(4-tert-Butyl-phenoxy)-propionic acid and methanol, along with the acid catalyst, into the reactor. The reaction mixture is then heated and stirred to achieve the desired conversion. The product is purified through distillation and crystallization techniques to obtain high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butyl-phenoxy)-propionic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-tert-Butyl-phenoxy)-propionic acid.

    Reduction: Formation of 2-(4-tert-Butyl-phenoxy)-propanol.

    Substitution: Formation of substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-tert-Butyl-phenoxy)-propionic acid methyl ester is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butyl-phenoxy)-propionic acid methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of metabolic enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-6-tert-butylphenol: An antioxidant used in fuels and as a stabilizer.

    2,4,6-Tri-tert-butylphenol: A sterically hindered phenol used as an antioxidant in industrial applications.

Uniqueness

2-(4-tert-Butyl-phenoxy)-propionic acid methyl ester is unique due to its specific structural features, such as the presence of the tert-butyl group and the ester functionality. These features impart distinct chemical reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 2-(4-tert-butylphenoxy)propanoate

InChI

InChI=1S/C14H20O3/c1-10(13(15)16-5)17-12-8-6-11(7-9-12)14(2,3)4/h6-10H,1-5H3

InChI Key

FXRWTKYRCLTMBA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.